molecular formula C9H11F2N B179021 3-(3,5-Difluorophenyl)propan-1-amine CAS No. 105219-40-7

3-(3,5-Difluorophenyl)propan-1-amine

Cat. No.: B179021
CAS No.: 105219-40-7
M. Wt: 171.19 g/mol
InChI Key: RZUIWLNDDJBKKL-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)propan-1-amine is a chemical compound of interest in organic synthesis and pharmaceutical research. While direct studies on this specific molecule are limited in the public domain, its core structure, featuring a 3,5-difluorophenyl group linked to a propan-1-amine chain, is a recognized scaffold in medicinal chemistry. The 3,5-difluorophenyl moiety is a common building block in the development of active pharmaceutical ingredients and is frequently employed to modulate a compound's electronic properties, metabolic stability, and binding affinity . For instance, structurally similar compounds based on the 3,5-difluorophenyl group have been investigated as key intermediates in the synthesis of potent and selective inhibitors, such as V600EBRAF inhibitors for oncology research . This suggests that this compound holds significant value as a versatile precursor or intermediate for researchers developing novel small-molecule therapeutics, particularly in kinase inhibitor programs. The primary amine functionality provides a handle for further chemical derivatization, enabling its incorporation into larger, more complex molecular architectures through amide bond formation, reductive amination, or other coupling reactions. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(3,5-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIWLNDDJBKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3,5-Difluorophenyl)propan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(3,5-Difluorophenyl)propan-1-amine is a specialized fluorinated building block used extensively in modern drug discovery. It serves as a critical pharmacophore linker, offering a balance between lipophilicity and metabolic stability. Unlike its rigid cyclopropyl analogs (often associated with Ticagrelor synthesis), this flexible propyl-amine derivative allows for conformational adaptability in receptor binding pockets. This guide details its physicochemical profile, robust synthesis protocols, and strategic application in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring creates a unique electronic environment. The fluorine atoms act as metabolic blockers while simultaneously increasing the lipophilicity of the molecule without significant steric penalty compared to hydrogen.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 1213216-20-6 (HCl salt, R-isomer)Often sold as HCl salt for stability
Molecular Formula C₉H₁₁F₂NFree base
Molecular Weight 171.19 g/mol (Free base)207.65 g/mol (HCl salt)
Appearance Colorless to pale yellow liquid (Free base)White crystalline solid (HCl salt)
pKa (Calc.) ~10.2Typical primary aliphatic amine
LogP (Calc.) 2.1 ± 0.3Moderate lipophilicity
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 3N and 2x F
Rotatable Bonds 3High flexibility linker

Structural Analysis & Electronic Effects

The 3,5-Difluoro Motif

The specific substitution pattern is non-trivial. In medicinal chemistry, the 3,5-difluoro substitution is preferred over mono-substitution or 2,6-substitution for specific reasons:

  • Metabolic Blocking: It blocks the metabolically vulnerable sites (meta positions) while leaving the para position open or blocked sterically by the flanking fluorines, reducing oxidative clearance by CYP450 enzymes.

  • Sigma-Hole Interactions: The electron-withdrawing nature of fluorine creates an electron-deficient region on the aromatic ring, potentially enhancing

    
    -
    
    
    
    stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in target proteins.
  • Dipole Modulation: The C-F bonds create a strong dipole moment that can influence the orientation of the molecule within a binding pocket.

G cluster_0 Structural Advantages F_sub 3,5-Difluoro Substitution Metab Blocks CYP450 Oxidation F_sub->Metab Lipophil Increases LogP (Membrane Permeability) F_sub->Lipophil Stacking Enhanced Pi-Pi Stacking F_sub->Stacking

Figure 1: Mechanistic impact of the 3,5-difluoro substitution pattern on pharmacokinetics and binding.

Synthesis & Manufacturing Protocols

The synthesis of this compound is most reliably achieved through the reduction of the corresponding nitrile or acrylamide precursors. Below is a high-yield protocol suitable for gram-scale preparation.

Pathway: Knoevenagel Condensation & Reduction

This route uses inexpensive starting materials (3,5-difluorobenzaldehyde) and avoids expensive transition metal catalysts.

Synthesis Start 3,5-Difluorobenzaldehyde Step1 Knoevenagel Condensation (Acetonitrile, Base) Start->Step1 + CH3CN Inter1 3-(3,5-Difluorophenyl) acrylonitrile Step1->Inter1 Step2 Reduction (LiAlH4 or H2/Raney Ni) Inter1->Step2 Product 3-(3,5-Difluorophenyl) propan-1-amine Step2->Product

Figure 2: Synthetic pathway from aldehyde precursor to final amine.

Detailed Protocol
Step 1: Synthesis of 3-(3,5-Difluorophenyl)acrylonitrile
  • Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Acetonitrile (solvent/reagent), Potassium Hydroxide (KOH, catalytic).

  • Procedure:

    • Dissolve 3,5-difluorobenzaldehyde in excess acetonitrile.

    • Add catalytic KOH (or a base like piperidine) and heat to reflux for 4-6 hours.

    • Monitor by TLC (disappearance of aldehyde).

    • Workup: Cool, neutralize with dilute HCl, and extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from ethanol/water or flash chromatography.

Step 2: Reduction to Amine

Note: This step requires inert atmosphere (Nitrogen/Argon).

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.

    • Add a solution of 3-(3,5-difluorophenyl)acrylonitrile in THF dropwise. Caution: Exothermic.

    • Allow to warm to room temperature, then reflux for 12 hours to ensure full reduction of both the alkene and the nitrile.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Isolation: Filter the white precipitate (aluminum salts) through Celite. Concentrate the filtrate to yield the crude amine oil.

    • Salt Formation: Dissolve oil in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt.

Medicinal Chemistry Applications

Bioisosterism & Linker Design

This molecule is frequently used to replace the phenethylamine scaffold. The extra methylene unit (propyl vs ethyl) alters the distance between the aromatic ring and the basic nitrogen, often critical for:

  • GPCR Binding: Matching the distance between the aspartate anchor (binding the amine) and the hydrophobic pocket (binding the phenyl ring).

  • Fragment-Based Discovery: Used as a "growing" vector to probe hydrophobic pockets adjacent to a primary binding site.

Case Study Context: Ticagrelor Intermediates

While Ticagrelor utilizes a cyclopropyl amine, the propyl amine variant is often synthesized during SAR (Structure-Activity Relationship) campaigns to validate the necessity of the rigid cyclopropane ring. If the flexible propyl analog retains activity, it suggests the binding pocket is accommodating; if activity is lost, the rigid conformation of the cyclopropyl group is essential.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.

  • Storage: Store in a cool, dry place. The free base absorbs CO₂ from air (carbamate formation); store under inert gas. The HCl salt is hygroscopic.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes. Consult a physician.

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

References

  • ChemSrc. (2025). 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride - Physicochemical Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved from

  • Common Organic Chemistry. (2024). Reduction of Nitriles to Amines: Standard Protocols. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3,3-Difluoro-3-(3-fluorophenyl)propan-1-amine (Analogous Structure Data). Retrieved from

  • Chemistry Steps. (2025). Mechanism of Nitrile Reduction with LiAlH4. Retrieved from

Sources

3-(3,5-Difluorophenyl)propan-1-amine hydrochloride salt molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL MONOGRAPH: 3-(3,5-Difluorophenyl)propan-1-amine Hydrochloride [1][2]

Executive Summary

This compound hydrochloride is a specialized fluorinated building block used in the synthesis of pharmaceutical agents.[2] It serves as a critical intermediate for introducing the 3,5-difluorophenyl moiety, a privileged scaffold in medicinal chemistry known for enhancing metabolic stability and modulating lipophilicity without significantly altering steric bulk.

This guide provides a definitive technical analysis of the compound’s molecular weight, stoichiometric considerations, synthetic pathways, and quality control protocols. It is designed to support researchers in calculating precise molar equivalents and designing robust synthetic routes.

Physicochemical Profile & Molecular Weight

The accurate determination of molecular weight is non-trivial in a research setting due to the potential for salt stoichiometry variations (e.g., hemi- vs. mono-hydrochloride).[2]

Identity and Stoichiometry
PropertyData
IUPAC Name This compound hydrochloride
Common Name 3,5-Difluorohydrocinnamylamine HCl
Free Base CAS 105219-40-7
Salt Form Monohydrochloride (1:1 stoichiometry assumed)
Appearance White to off-white hygroscopic solid
Molecular Weight Calculation

The molecular weight (MW) is calculated based on standard atomic weights (


, 

,

,

,

).[2]

A. Free Base (


) [2]
  • Structure: Ar-

    
    
    
  • Carbon (

    
    ): 
    
    
    
    [2]
  • Hydrogen (

    
    ): 
    
    
    
    [2]
  • Fluorine (

    
    ): 
    
    
    
    [2]
  • Nitrogen (

    
    ): 
    
    
    
    [2]
  • Total Free Base MW:

    
     [2]
    

B. Hydrochloride Salt (


) [2][3]
  • Addition of HCl:

    
    [2]
    
  • Total Salt MW:

    
     [2][3]
    

Critical Note on Stoichiometry: While the monohydrochloride (


) is the standard commercial form, researchers must verify the absence of dihydrochloride species or solvates (e.g., hydrates) using Elemental Analysis (EA) or Argentometric Titration, as these will skew molarity calculations in sensitive couplings.[2]

Synthetic Pathways

The synthesis of this compound generally avoids direct alkylation of amines due to over-alkylation byproducts.[2] The two most robust routes for scale-up are Heck Coupling/Reduction and Knoevenagel Condensation/Reduction .[2]

Route A: The Heck-Reduction Sequence (Preferred)

This route is preferred for its high functional group tolerance and the availability of the starting aryl bromide.[2]

  • Heck Coupling: 1-Bromo-3,5-difluorobenzene is coupled with acrylonitrile (or methyl acrylate) using a Palladium catalyst (

    
    ) to form the cinnamonitrile (or cinnamate) intermediate.[2]
    
  • Reduction: The unsaturated nitrile is reduced to the saturated primary amine. This is often a two-step reduction (alkene reduction followed by nitrile reduction) or a "one-pot" high-pressure hydrogenation using Raney Nickel or

    
    .[2]
    
Route B: The Aldehyde Homologation
  • Condensation: 3,5-Difluorobenzaldehyde reacts with nitromethane (Henry Reaction) or cyanoacetic acid to form the nitrostyrene or cinnamonitrile derivative.

  • Reduction:

    
     or catalytic hydrogenation reduces the intermediate to the final amine.
    
Salt Formation Protocol (Self-Validating)

To convert the oily free base into the stable HCl salt:

  • Dissolve the crude amine oil in anhydrous Diethyl Ether or 1,4-Dioxane (

    
    ).
    
  • Cool to

    
     under 
    
    
    
    atmosphere.
  • Dropwise add

    
     HCl in Dioxane (
    
    
    
    equivalents).[2]
  • Precipitate forms immediately. Stir for 30 mins.

  • Filter and wash with cold ether to remove non-basic impurities.

SynthesisWorkflow Start 1-Bromo-3,5- difluorobenzene Inter1 3-(3,5-Difluorophenyl) acrylonitrile Start->Inter1 Heck Coupling (Pd(OAc)2, Acrylonitrile) Inter2 Free Amine (Oil) Inter1->Inter2 Reduction (H2, Raney Ni or LiAlH4) Final HCl Salt (Solid) Inter2->Final Salt Formation (HCl in Dioxane)

Figure 1: Synthetic workflow for the conversion of aryl halides to the target amine salt.

Analytical Validation & Quality Control

Trustworthiness in data requires a multi-modal approach to characterization. A single technique is insufficient for verifying both identity and purity.

QC Decision Tree

QCDecisionTree Sample Batch Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR MS LC-MS (ESI+) Sample->MS Check1 Aromatic Pattern (3H, Multiplet)? HNMR->Check1 Check2 Propyl Chain (3 sets of signals)? Check1->Check2 Yes Reject REJECT / REWORK Check1->Reject No Release RELEASE Check2->Release Yes (if MS pass) Check2->Reject No Check3 [M+H]+ = 172.2? MS->Check3 Check3->Release Yes Check3->Reject No

Figure 2: Quality Control decision tree for verifying batch integrity.

Expected Analytical Signatures
  • Mass Spectrometry (ESI+):

    • The parent ion will appear as the free base mass plus a proton.

    • Target

      
      : 
      
      
      
      (
      
      
      ).[2]
    • Note: You will not see the chloride ion in positive mode; verify chloride content via

      
       precipitation test if strict stoichiometry is required.
      
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.0-8.3 ppm:  Broad singlet (
      
      
      
      ,
      
      
      ).[2]
    • 
       6.9-7.1 ppm:  Multiplet (
      
      
      
      , Aromatic protons).[2] The 3,5-substitution pattern typically shows a triplet (
      
      
      ) and a doublet of doublets.[2]
    • 
       2.6-2.8 ppm:  Triplet (
      
      
      
      , benzylic
      
      
      ).[2]
    • 
       2.7-2.9 ppm:  Multiplet (
      
      
      
      ,
      
      
      ).[2]
    • 
       1.8-2.0 ppm:  Quintet (
      
      
      
      , central
      
      
      ).[2]

Medicinal Chemistry Applications

The 3,5-difluorophenyl moiety is not merely a structural placeholder; it is a functional tool for optimizing drug-like properties.[2][4]

Metabolic Stability (The Fluorine Effect)

The primary utility of the 3,5-difluorophenyl group is to block metabolic "soft spots."

  • Oxidation Blocking: In non-fluorinated phenyl rings, Cytochrome P450 enzymes frequently hydroxylate the para (4-position) or ortho positions.[2] The 3,5-difluoro substitution electronically deactivates the ring, making the 4-position less nucleophilic and thus less susceptible to oxidative attack [1].[2]

  • Lipophilicity (

    
    ):  Fluorine acts as a "polar hydrophobe."[2] It increases lipophilicity relative to hydrogen, aiding membrane permeability, but its high electronegativity can also modulate the pKa of the nearby amine (though the effect diminishes over the 3-carbon chain) [2].[2]
    
Bioisosterism

This specific amine is often used as a homophenethylamine bioisostere . By extending the chain (propyl vs. ethyl), researchers can probe the depth of binding pockets in GPCRs (e.g., Dopamine or Serotonin receptors) where the distance between the basic nitrogen and the aromatic ring is a critical pharmacophoric element.[2]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CAS 105219-40-7.[2] [2]

Sources

Technical Guide: LogP and Hydrophobicity Profile of 3-(3,5-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties of 3-(3,5-Difluorophenyl)propan-1-amine, focusing on its lipophilicity (LogP/LogD) and hydrophobicity profile.

Executive Summary

This compound (CAS: 133446-52-3) is a critical fluorinated building block used in the synthesis of bioactive molecules, particularly in kinase inhibitor programs and GPCR ligands. Its structural core combines a flexible propyl linker with a metabolically stable 3,5-difluorophenyl moiety.

Understanding the hydrophobicity of this molecule is essential for predicting its behavior in biological systems. As a primary amine, its distribution coefficient (LogD ) is heavily pH-dependent. While the neutral molecule exhibits moderate lipophilicity (LogP ≈ 2.2 ), it exists predominantly as a cationic species at physiological pH, resulting in a significantly lower LogD.

This guide details the theoretical derivation of these values, the structural impact of the 3,5-difluoro substitution, and validated experimental protocols for their determination.

Physicochemical Profile

Structural Analysis & Fluorine Effect

The molecule consists of three distinct pharmacophoric elements:

  • Primary Amine Head: High basicity (pKa ~9.8–10.1), responsible for solubility and salt formation.

  • Propyl Linker: A 3-carbon spacer that insulates the amine from the electronic effects of the ring, increasing lipophilicity (+0.5 LogP per CH₂ group) relative to benzylamines.

  • 3,5-Difluorophenyl Tail: The fluorine atoms at the meta positions serve as bioisosteres for hydrogen, blocking metabolic oxidation (e.g., by CYP450) while increasing lipophilicity due to the low polarizability of the C-F bond compared to C-H.

Calculated vs. Derived Values

In the absence of a single standardized experimental dataset for this specific CAS entry, we derive high-confidence values based on Structure-Property Relationships (SPR) of the parent scaffold (3-phenylpropylamine) and the Hansch-Leo substituent constants.

PropertyValue (Est.)Derivation Logic
LogP (Neutral) 2.18 ± 0.2 Base (3-phenylpropylamine, LogP ~1.9) + 2 ×

(0.14) [1].
pKa (Amine) 9.9 ± 0.3 Propyl chain attenuates electron-withdrawing effect of F. Base pKa ~10.2.
LogD (pH 7.4) -0.40 Calculated via Henderson-Hasselbalch:

.
LogD (pH 10.5) 1.95 At pH > pKa, the neutral species dominates, and LogD approaches LogP.

Key Insight: At physiological pH (7.4), the molecule is >99% protonated (cationic). Consequently, it is hydrophilic in blood plasma (LogD < 0) despite having a lipophilic fluorinated tail. This suggests excellent aqueous solubility but requires active transport or pH micro-environments for passive membrane diffusion.

Structure-Property Relationship (SPR) Logic

The following diagram illustrates how specific structural modifications shift the hydrophobicity profile, guiding medicinal chemistry optimization.

SPR_Logic Phenyl Phenyl Ring (Base Hydrophobicity) Propyl + Propyl Chain (+1.5 LogP) Phenyl->Propyl Chain Extension Amine + Primary Amine (Ionizable Center) Propyl->Amine Functionalization Difluoro + 3,5-Difluoro (+0.28 LogP, Metabolic Stability) Amine->Difluoro Substitution Final This compound LogP ~2.2 | pKa ~9.9 Difluoro->Final Result

Figure 1: Stepwise contribution of structural fragments to the final physicochemical profile.

Experimental Methodologies

To validate the derived values, the following protocols are recommended. These methods are designed to be self-validating through the use of reference standards.

Potentiometric Titration (pKa Determination)

Objective: Determine the precise ionization constant (pKa) to accurately calculate LogD at any pH. Standard: SiriusT3 or equivalent automated titrator.

Protocol:

  • Preparation: Dissolve 1–2 mg of the amine hydrochloride salt in 10 mL of degassed water/methanol co-solvent (if solubility is low, though this amine is water-soluble).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

  • Data Analysis: Use the Bjerrum difference plot to identify the inflection point.

  • Validation: Run a standard (e.g., Phenethylamine, pKa 9.83) alongside the sample.

Miniaturized Shake-Flask Method (LogD Determination)

Objective: Measure the distribution coefficient at pH 7.4. Context: Because the molecule is ionizable, standard HPLC LogP methods may be inaccurate without strict pH control.

Protocol:

  • Phase Preparation:

    • Organic Phase: 1-Octanol saturated with Phosphate-Buffered Saline (PBS, pH 7.4).

    • Aqueous Phase: PBS (pH 7.[1]4) saturated with 1-Octanol.[2]

    • Why? Pre-saturation prevents volume changes during the experiment [2].

  • Incubation:

    • Dissolve the compound in the pre-saturated organic phase (or DMSO stock) to a concentration of 100 µM.

    • Mix equal volumes (e.g., 500 µL) of organic and aqueous phases in a glass vial.

  • Equilibration:

    • Rotate (do not vortex vigorously to avoid emulsions) for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Sample both phases.

    • Analyze via LC-MS/MS (preferred due to high sensitivity for the aqueous phase where concentration might be high, and organic phase where it might be low).

  • Calculation:

    
    
    
High-Throughput LogD Workflow (Diagram)

LogD_Workflow Start Start: Compound Stock (10mM in DMSO) Mix Mixing & Equilibration (1 hr, 25°C, Rotator) Start->Mix Prep Phase Preparation (Mutually Saturated Octanol/PBS) Prep->Mix Sep Phase Separation (Centrifuge 3000rpm) Mix->Sep Analyze LC-MS/MS Quantification (Both Phases) Sep->Analyze Aliquot Top & Bottom Layers Calc Calculate LogD Ratio of Peak Areas Analyze->Calc

Figure 2: Workflow for the determination of LogD via the miniaturized shake-flask method.

Applications in Drug Design[3][4][5][6][7][8]

The hydrophobicity profile of this compound dictates its utility in specific medicinal chemistry contexts:

  • Fragment-Based Drug Discovery (FBDD):

    • The molecule serves as a "privileged fragment." The 3,5-difluoro motif allows it to probe hydrophobic pockets (e.g., in kinases) while the amine forms salt bridges with aspartate or glutamate residues [3].

    • Optimization: If the LogD (-0.40) is too low for blood-brain barrier (BBB) penetration, the amine is typically capped (amide formation) or the propyl chain is constrained (cyclization) to mask the charge.

  • Bioisosteric Replacement:

    • It is often used to replace a phenethyl group.[3] The extra methylene (propyl vs. ethyl) pushes the aromatic ring deeper into a binding pocket, while the fluorines modulate the pKa of the ring protons, reducing metabolic liability at the para position.

  • Solubility Enhancement:

    • Incorporating this moiety into a lipophilic drug scaffold can significantly improve aqueous solubility due to the high pKa of the amine, without sacrificing the lipophilic interactions of the aromatic tail.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [4]

  • Bhal, S. K. (2007). LogP and LogD: The difference and why it matters. ACD/Labs Whitepaper. (General reference for LogD vs LogP theory).

Sources

Methodological & Application

Application Note: Selective Hydrogenation of 3-(3,5-difluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 3-(3,5-difluorophenyl)acrylonitrile to 3-(3,5-difluorophenyl)propanenitrile . This transformation is a critical intermediate step in the synthesis of JAK1/JAK2 inhibitors, most notably Ruxolitinib (Jakafi) .

The core challenge in this reduction is achieving complete saturation of the


-unsaturated alkene while preserving the nitrile functionality and the metabolically stable difluoro-substitution pattern. This guide provides a self-validating protocol using Pd/C, emphasizing critical process parameters (CPPs) to avoid common failure modes such as nitrile over-reduction (to primary amines) or hydrodefluorination.

Reaction Chemistry & Mechanistic Insight

The Transformation

The target reaction involves the reduction of the olefinic bond in the cinnamonitrile derivative.

  • Substrate: 3-(3,5-difluorophenyl)acrylonitrile (

    
    )
    
  • Target Product: 3-(3,5-difluorophenyl)propanenitrile (

    
    )
    
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet.

Selectivity Challenges

The thermodynamic landscape of this hydrogenation presents three competing pathways:

  • Pathway A (Desired): Reduction of C=C alkene (

    
    ). Kinetic control favors this at mild pressures.
    
  • Pathway B (Over-reduction): Reduction of -CN to primary amine (

    
    ). Promoted by high pressure, acidic media, or highly active catalysts (e.g., Raney Ni).
    
  • Pathway C (Side Reaction): Hydrodefluorination (C-F bond cleavage). Rare under mild conditions but possible if reaction temperature exceeds 60°C or if Pd loading is excessive.

Reaction Scheme Visualization

ReactionPathways Substrate 3-(3,5-difluorophenyl) acrylonitrile Product TARGET: 3-(3,5-difluorophenyl) propanenitrile Substrate->Product H2 (1-3 bar) Pd/C, MeOH <40°C Defluoro Impurity: Defluorinated deriv. Substrate->Defluoro High Temp (>60°C) Amine Impurity: Propylamine deriv. Product->Amine Over-reduction (High P, Time)

Figure 1: Reaction pathways highlighting the kinetic window for selective alkene reduction.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 3-(3,5-difluorophenyl)acrylonitrile (>98% purity)Starting Material
Catalyst 10% Pd/C, Type 39 or equivalent, 50% w/w water wetHeterogeneous Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Hydrogen UHP Grade (99.999%)Reductant
Reactor Parr Shaker or Hastelloy AutoclavePressure Vessel
Step-by-Step Procedure
Step 1: Catalyst Loading (Inert Atmosphere)
  • Safety Note: Dry Pd/C is pyrophoric. Always use 50% water-wet catalyst and handle under nitrogen/argon.

  • Charge the reactor with 10% Pd/C (50% wet) .

    • Loading Ratio: 5 wt% relative to substrate (e.g., 5 g wet catalyst for 100 g substrate).

  • Add Methanol (10 volumes relative to substrate mass).

    • Why Methanol? High hydrogen solubility and facilitates easy workup.

Step 2: Substrate Addition
  • Add 3-(3,5-difluorophenyl)acrylonitrile to the slurry.

  • Rinse the addition funnel with a small volume of Methanol to ensure quantitative transfer.

  • Seal the reactor.

Step 3: Purging & Pressurization
  • Nitrogen Purge: Pressurize to 3 bar with

    
    , stir briefly, and vent. Repeat 3 times to remove oxygen (prevents ignition and oxidative side reactions).
    
  • Hydrogen Purge: Pressurize to 3 bar with

    
    , stir, and vent. Repeat 2 times.
    
  • Final Pressure: Charge

    
     to 2.0 - 3.0 bar (30-45 psi) .
    
    • Control Point: Do not exceed 5 bar. Higher pressures increase the rate of nitrile reduction.

Step 4: Reaction
  • Agitate at 20°C - 30°C .

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.[1][2][3] If temp > 40°C, cool the jacket.

  • Time: Typical reaction time is 2–6 hours on a 100g scale.

  • Monitoring: Check hydrogen uptake. When uptake plateaus, sample for HPLC.

    • End Point Criteria: < 0.5% starting alkene remaining.[4]

Step 5: Workup
  • Vent

    
     and purge with 
    
    
    
    (3 times).
  • Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

    • Safety: Keep the filter cake wet at all times to prevent sparking. Wash cake with Methanol.

  • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield the crude oil.

Process Workflow & Decision Logic

Workflow Start Start: Inert Reactor Load Load Pd/C + MeOH (Under N2) Start->Load AddSub Add Substrate Load->AddSub Pressurize Pressurize H2 (2-3 bar) AddSub->Pressurize React Agitate @ 25°C Pressurize->React Sample HPLC Check React->Sample Decision Alkene < 0.5%? Sample->Decision Decision->React No (Continue) Stop Stop & Purge N2 Decision->Stop Yes Filter Filter (Celite) Stop->Filter Isolate Concentrate & Yield Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Controls & Troubleshooting

HPLC Method Parameters

To validate the conversion, use the following generic Reverse Phase HPLC method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm and 254 nm.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Slow H2 Uptake Catalyst poisoning (S or N impurities)Ensure substrate purity; Increase catalyst load by 2 wt%.
Formation of Amine Pressure too high (>5 bar) or run time too longReduce pressure to 1-2 bar; Quench immediately upon completion.
Defluorination Temperature > 60°CMaintain strict temp control (20-30°C).
Filter Clogging Catalyst finesUse a tighter grade of Celite or pre-coat the filter.

References

  • Vertex Pharmaceuticals Inc. (2020). Synthesis process of ruxolitinib. US Patent 10,562,904 B2.[5] Link

  • Chia Tai Tianqing Pharmaceutical Group. (2019).[5] Synthesis process of ruxolitinib. US Patent Application 2019/0023712 A1. Link

  • Msn Laboratories Private Limited. (2016). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate. WO Patent 2016/063294 A2. Link

  • Li, Y., Xie, Y., & Yang, Z. (2023). Comparison of Synthetic Routes of Ruxolitinib And Its Application. ResearchGate. Link

Sources

Application Note & Protocol: A Reliable Synthetic Route to 3-(3,5-Difluorophenyl)propan-1-amine HCl Salt for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, field-proven methodology for the multi-step synthesis of 3-(3,5-difluorophenyl)propan-1-amine hydrochloride, a key building block in modern medicinal chemistry.[1] The described synthetic pathway begins with the commercially available trans-3,5-difluorocinnamic acid and proceeds through three robust, high-yielding steps: catalytic hydrogenation, amide formation via an acid chloride intermediate, and subsequent amide reduction using lithium aluminum hydride (LiAlH₄). Each protocol is designed to be self-validating, with explanations for critical experimental choices and detailed procedures for reaction workup, purification, and final salt formation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable source of this versatile amine intermediate.

Introduction: The Significance of Fluorinated Phenylpropylamines

The incorporation of fluorine atoms into small molecule drug candidates is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3,5-difluorophenyl motif, in particular, is a prevalent scaffold in the development of novel therapeutics, especially in kinase inhibitor programs.[1] this compound serves as a critical intermediate, providing a flexible three-carbon linker and a primary amine functional group that acts as a synthetic handle for derivatization through amide bond formation, reductive amination, or other coupling chemistries.

This guide details a reproducible and scalable synthetic route, breaking down the process into discrete, manageable stages. The chosen pathway emphasizes the use of standard laboratory transformations to ensure accessibility and reliability.

Overall Synthetic Strategy

The synthesis is structured as a four-step sequence starting from trans-3,5-difluorocinnamic acid. The workflow is designed for clarity and efficiency, allowing for the isolation and characterization of key intermediates.

G A trans-3,5-Difluorocinnamic Acid B 3-(3,5-Difluorophenyl)propanoic Acid A->B Step 1: H₂, Pd/C C 3-(3,5-Difluorophenyl)propanamide B->C Step 2: 1. SOCl₂ 2. NH₄OH D This compound (Free Base) C->D Step 3: LiAlH₄, THF E This compound HCl (Final Product) D->E Step 4: HCl in Ether G cluster_0 Mechanism of LiAlH₄ Amide Reduction amide R-C(=O)NH₂ intermediate1 Tetrahedral Intermediate amide->intermediate1 1. H⁻ attack step1 + AlH₃ iminium [R-CH=NH₂]⁺ Iminium Ion intermediate1->iminium 2. Collapse step2 Elimination of O-Al complex amine R-CH₂-NH₂ iminium->amine 3. H⁻ attack step3 + H⁻ (from AlH₄⁻)

Sources

Application Note & Protocol: Facile and Efficient N-Boc Protection of 3-(3,5-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The protection of primary amines is a foundational and critical step in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] The tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection due to its robust stability across a wide array of chemical conditions and its facile cleavage under mild acidic protocols.[2][3] This document provides a comprehensive, field-proven guide for the N-Boc protection of 3-(3,5-Difluorophenyl)propan-1-amine, yielding tert-butyl (3-(3,5-difluorophenyl)propyl)carbamate. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.

Scientific Foundation: The Chemistry of Boc Protection

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][2] The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the primary amine acts as the nucleophile.

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the this compound on one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butanol.[1][4] This decomposition is thermodynamically favorable and helps to drive the reaction to completion.[1][3]

While the reaction can proceed without a catalyst, the addition of a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard practice. The base serves to deprotonate the amine salt intermediate, regenerating the neutral, nucleophilic amine and accelerating the reaction rate.[2][4]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (this compound) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Collapse & Elimination Byproducts t-BuOH + CO₂ (tert-Butanol + Carbon Dioxide) Intermediate->Byproducts Base Base (e.g., TEA) Base->Amine Accelerates Reaction

Caption: Mechanism of N-Boc protection of a primary amine.

Experimental Protocol: Synthesis of tert-butyl (3-(3,5-difluorophenyl)propyl)carbamate

This protocol is designed for a standard laboratory scale synthesis. Adjustments may be necessary for scaling up or down.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard Chemical SupplierStarting material.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Standard Chemical SupplierBoc-protecting agent.
Triethylamine (TEA)≥99%Standard Chemical SupplierBase catalyst. Can be substituted with DIPEA.
Dichloromethane (DCM)AnhydrousStandard Chemical SupplierReaction solvent. THF can also be used.[5]
Deionized WaterN/ALaboratory SupplyFor work-up.
1 M Hydrochloric Acid (HCl)N/ALaboratory SupplyFor work-up wash.
Saturated Sodium Bicarbonate (NaHCO₃)N/ALaboratory SupplyFor work-up wash.
Brine (Saturated NaCl solution)N/ALaboratory SupplyFor final work-up wash.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousStandard Chemical SupplierDrying agent. MgSO₄ is also suitable.[2]
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography, if needed.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Dissolve the amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.[5]

    • Add triethylamine (TEA, 1.1-1.5 equiv) to the solution and stir for 5 minutes at room temperature.[5]

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any potential exotherm.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) to the stirred solution, either as a solid in one portion or portion-wise.[5]

  • Reaction Execution:

    • Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture warm to room temperature.

    • Continue stirring for an additional 4-16 hours.

  • Monitoring Progress:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is considered complete when the starting amine spot is no longer visible.[5]

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess TEA)

      • Saturated NaHCO₃ solution (to neutralize any remaining acid)

      • Deionized water

      • Brine (to facilitate phase separation)[5]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2][5]

  • Purification (If Necessary):

    • The crude product is often of high purity.[2] However, if TLC indicates the presence of significant impurities, the residue can be purified by flash column chromatography on silica gel.

Data Summary and Workflow

Key Reaction Parameters
ParameterValueRationale
Stoichiometry (Amine:(Boc)₂O:TEA) 1.0 : 1.1 : 1.1A slight excess of (Boc)₂O and TEA ensures complete consumption of the starting amine.[5]
Concentration 0.1 - 0.5 M in DCMBalances reaction rate and solubility.
Temperature 0 °C to Room Temp.Initial cooling controls the reaction rate, followed by warming to ensure completion.
Reaction Time 6 - 18 hoursTypically sufficient for full conversion, but should be confirmed by TLC.[5]
Typical Yield >90%The reaction is generally high-yielding.
Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_isolation 4. Isolation & Purification A Dissolve Amine & TEA in DCM B Cool to 0 °C A->B C Add (Boc)₂O B->C D Stir at 0 °C -> RT C->D E Monitor by TLC D->E F Dilute with DCM E->F Reaction Complete G Wash with HCl, NaHCO₃, Water, Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Filter & Concentrate H->I J Purify via Chromatography (If needed) I->J K Pure Product J->K

Caption: General experimental workflow for Boc protection.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient (Boc)₂O or base.- Low reaction temperature or short reaction time.- Poor quality of reagents.- Add an additional portion of (Boc)₂O (0.1-0.2 equiv).- Allow the reaction to stir for a longer period at room temperature.- Use freshly opened or purified reagents.
Low Yield - Product loss during aqueous work-up (if product has some water solubility).- Incomplete reaction.- Perform back-extraction of the aqueous layers with the organic solvent.- Minimize the volume of aqueous washes.- Address incomplete reaction as described above.
Di-Boc Protected Product - Significant excess of (Boc)₂O and base.- Prolonged reaction at elevated temperatures.- Use stoichiometry closer to 1.0 : 1.1 (Amine : (Boc)₂O).- Maintain recommended temperature profile.
Difficult Purification - Streaking on TLC plate.- Co-elution of impurities.- Add 1% TEA to the eluent for column chromatography to prevent streaking of any residual amine.- Try a different solvent system for chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin.

  • Triethylamine is corrosive and has a strong odor. Handle with care.

  • The reaction evolves carbon dioxide gas; ensure the reaction vessel is not a closed system to prevent pressure build-up.[4]

References

  • Benchchem. Application Notes and Protocols for N-Boc Protection of Primary Amines.
  • Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).
  • Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3,5-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-(3,5-Difluorophenyl)propan-1-amine. Here, we address common impurities, offer validated purification protocols, and provide a troubleshooting framework to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

The impurity profile of your crude product is intrinsically linked to the synthetic route used. A common and efficient method for synthesizing this amine is the reduction of 3-(3,5-difluorophenyl)propanenitrile.

Based on this route, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 3-(3,5-difluorophenyl)propanenitrile.

  • Reducing Agent Residues & By-products: If using lithium aluminum hydride (LiAlH₄), you will have aluminum salts that are typically removed during the aqueous workup (e.g., Fieser workup). If using catalytic hydrogenation (e.g., H₂/Raney Nickel), you may have residual catalyst.

  • Over-reduced By-products: While less common for this specific substrate, over-reduction can sometimes lead to secondary or tertiary amine formation.

  • Solvent Residues: Ether-based solvents like THF or diethyl ether are common and must be thoroughly removed.

  • Side-reaction Products: Depending on reaction conditions, minor side-products from reactions with atmospheric CO₂ or other reactive species can occur.

Q2: I've just finished my reaction workup. What is the very first step I should take to assess purity?

Before attempting any large-scale purification, a multi-faceted analytical approach is crucial.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Run a TLC of your crude material against a reference standard if available. Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane with 1% triethylamine) and visualize with a stain that detects amines, such as ninhydrin. This will give you a qualitative idea of the number of components.

  • Proton NMR (¹H NMR): An NMR spectrum of the crude oil will provide the most structural information. You can often identify unreacted starting material, solvent residues, and get a rough estimate of the purity by comparing the integration of product peaks to impurity peaks.

  • GC-MS or LC-MS: For a more precise assessment, mass spectrometry coupled with chromatography will help identify the mass of the impurities, confirming their likely structures.

Q3: Should I purify this compound as a free base or as a salt?

This is a critical decision that depends on the nature of the impurities and the intended final form of your compound.

  • Purifying as a Free Base: The free amine is typically an oil, making it suitable for purification by flash column chromatography or distillation. This is the preferred method for removing non-polar impurities or by-products with different polarity profiles.

  • Purifying as a Salt: Converting the amine to a salt (e.g., hydrochloride or hydrobromide salt) often induces crystallization. Recrystallization is an exceptionally powerful technique for removing small amounts of structurally similar impurities. If your downstream application requires the salt form, this is the most efficient route.

The general expert recommendation is to perform a bulk purification of the free base first (e.g., an acid-base extraction or a quick chromatographic plug) to remove major impurities, followed by conversion to the salt for a final, high-purity recrystallization.

Troubleshooting Guide: Common Purification Issues

Problem: My crude product has a low purity by HPLC/GC analysis with multiple unidentified peaks. What is the most robust initial purification strategy?

When facing a complex mixture, a multi-step purification workflow is often necessary. An acid-base extraction is the most powerful first step to separate your basic amine product from neutral or acidic impurities.

Causality: This technique exploits the basicity of the amine functional group. By protonating it with an acid, the amine becomes a water-soluble salt, allowing for the removal of non-basic, organic-soluble impurities. Subsequent basification regenerates the free amine, which can then be extracted back into an organic solvent.

Caption: Decision tree for selecting the initial purification method.

Problem: My amine is degrading or "streaking" on my silica gel column during chromatography. How can I prevent this?

This is a classic issue when purifying amines on silica gel. Standard silica gel is slightly acidic (pKa ≈ 4.5), which can protonate the basic amine. This interaction leads to strong binding, poor separation, and can even catalyze degradation.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.

  • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Mechanism of Action: The added base neutralizes the acidic silanol groups on the silica surface, preventing the target amine from being retained irreversibly. This results in sharper peaks and faster elution.

Data Presentation: Effect of Base Additive in Chromatography

ParameterStandard Silica Gel (No Additive)Silica Gel with 1% Et₃N in Eluent
Peak Shape Broad, significant tailingSharp, symmetrical
Retention Factor (Rf) < 0.1 (streaking from baseline)0.4 (distinct spot)
Recovery Often < 70%Typically > 95%
Purity of Fractions Poor, significant cross-contaminationHigh, good separation achieved
Problem: I've purified the free amine, but it's an oil and I can't get it to crystallize. How can I obtain a solid, crystalline product?

Many free amines, including this compound, have low melting points and exist as oils at room temperature. The most reliable method to obtain a stable, crystalline solid is to form a salt. The hydrochloride salt is the most common choice.

Causality: Introducing an ionic interaction via salt formation significantly increases the crystal lattice energy compared to the weaker intermolecular forces (like hydrogen bonding and van der Waals forces) present in the free amine. This higher lattice energy favors the formation of a well-ordered, solid crystalline structure and typically results in a much higher melting point.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic amine from neutral and acidic organic impurities.

G start 1. Dissolve Crude Oil in Organic Solvent (e.g., EtOAc) add_acid 2. Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers1 3. Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (Contains Neutral/Acidic Impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Contains Protonated Amine Salt) separate_layers1->aqueous_layer1 basify 4. Basify Aqueous Layer (e.g., add 6M NaOH until pH > 12) aqueous_layer1->basify extract_amine 5. Extract with Organic Solvent (e.g., EtOAc, 3x) basify->extract_amine separate_layers2 6. Separate Layers extract_amine->separate_layers2 aqueous_layer2 Aqueous Layer (Inorganic Salts) separate_layers2->aqueous_layer2 organic_layer2 Combined Organic Layers (Contains Purified Free Amine) separate_layers2->organic_layer2 dry_concentrate 7. Dry (Na₂SO₄), Filter, and Concentrate organic_layer2->dry_concentrate end Purified Amine Oil dry_concentrate->end

Caption: Step-by-step workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1 M aqueous hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic layer volume each time. Combine the aqueous layers.

    • Self-Validation: Test the pH of the aqueous layer after the final extraction to ensure it is acidic (pH < 2).

  • Removal of Neutral/Acidic Impurities: The initial organic layer contains non-basic impurities. It can be discarded or concentrated to identify the waste products.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12). A cloudy precipitate or separate oil layer (the free amine) should form.

  • Product Extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified free amine, typically as a clear or pale yellow oil.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This protocol is ideal for achieving high purity (>99%) after major impurities have been removed.

Methodology:

  • Salt Formation: Dissolve the purified amine oil (1 equivalent) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl) dropwise while stirring. A white precipitate of the amine hydrochloride salt should form immediately. Continue adding acid until no more precipitate is observed.

    • Expert Tip: Using a solution of HCl in an organic solvent minimizes the introduction of water, which can hinder crystallization.

  • Induce Crystallization:

    • If a precipitate forms readily, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

    • If the salt oils out, try adding a co-solvent in which the salt is less soluble (a "non-solvent"), such as heptane or diethyl ether, dropwise until turbidity persists. Then, warm the mixture until it is clear and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or heptane to remove any residual solvent or soluble impurities.

  • Drying: Dry the purified salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

References

  • Purification of Laboratory Chemicals, 8th Edition. [Link]

  • Flash Purification of Amines. [Link]

Technical Support: Troubleshooting Low Solubility of Fluorinated Propylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Technical Center. Case ID: F-AMINE-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Paradox"

You are likely encountering a phenomenon unique to organofluorine chemistry. While fluorine is the most electronegative element, C-F bonds are non-polarizable and highly lipophilic. When you attach a fluorinated chain to a propylamine, you create a "Janus" molecule: a hydrophilic ammonium headgroup fighting against a hydrophobic, potentially "fluorous" tail.

This conflict often leads to salts that are insoluble in water (due to the tail) yet insoluble in standard organics (due to the ionic head).

This guide addresses the three primary failure modes:

  • Thermodynamic Mismatch: The crystal lattice energy is too high.

  • Acidity Mismatch: The fluorine has lowered the amine's basicity, destabilizing the salt.

  • Solvent Exclusion: The fluorinated chain requires specific solvation parameters.

Module 1: Diagnostic & Solvent Optimization

Before changing the molecule, we must optimize the medium.

The "Silver Bullet": Fluorinated Alcohols

Standard alcohols (MeOH, EtOH) often fail because they cannot effectively solvate the fluorinated alkyl chain. The most immediate fix for solubility issues—particularly for NMR analysis or recrystallization—is the use of Fluorinated Alcohols .

Why it works: Solvents like TFE (2,2,2-Trifluoroethanol) and HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) act as superior hydrogen bond donors (HBD) and possess a "fluorous-friendly" character that disrupts the aggregation of fluorinated chains.

Solvent Selection Data
SolventDielectric Const. (

)
H-Bond Donor (

)
Application Note
Water 80.11.17Poor for fluorinated chains >C3.
Methanol 32.70.93Standard, but often fails for perfluoro-alkyls.
TFE 27.01.51Recommended. Good balance of polarity/fluorous affinity.
HFIP 16.71.96High Power. Dissolves stubborn aggregates; acidic (pKa ~9.3).
DCM 8.90.13Good for "greasy" salts, but poor for tight ion pairs.
Protocol A: The "Fluorous Spike" Method

If your salt is insoluble in MeOH or Water:

  • Suspend 10 mg of salt in 0.5 mL of the base solvent (e.g., DCM or Water).

  • Add TFE dropwise (up to 20% v/v).

  • Observation: If the solution clears, the issue is solvation of the fluorinated tail. Proceed with a binary solvent system for processing.

Module 2: Counter-ion Engineering (Salt Metathesis)

If the solvent fix fails, the crystal lattice is likely too stable. We must break it.

The pKa Shift Factor

Fluorine is electron-withdrawing.[1] A fluorine atom at the


-position to an amine can lower the pKa of the conjugate acid by ~1.7 log units  [1].
  • Implication: If your amine pKa drops from ~10.5 (propylamine) to ~8.8 (fluorinated), weak acids (like fumaric or succinic) may not protonate it sufficiently to form a stable salt, leading to hydrolysis and precipitation of the free base.

Decision Matrix: Selecting the Right Anion
Current SaltIssueRecommended SwitchRationale
Hydrochloride (Cl⁻) High Lattice Energy (High MP)Mesylate (MsOH) or Tosylate (TsOH) Sulfonates are "softer," larger anions that disrupt packing and lower MP, increasing organic solubility.
TFA Salt Hygroscopic / VolatileHydrochloride TFA is common in HPLC but poor for solid-state stability. Convert to HCl for storage.
Fumarate/Tartrate Salt DisproportionationBesylate or HBr The fluorinated amine is likely too weak a base for weak organic acids. Switch to a strong acid (pKa < 0).
Protocol B: Salt Metathesis (Anion Exchange)

Use this to switch from a tight HCl salt to a more soluble Sulfonate.

  • Free Basing: Suspend the insoluble salt in DCM. Add 1.1 eq of aqueous NaOH (1M). Shake until the solid dissolves (organic layer).

  • Extraction: Separate the DCM layer (containing the fluorinated amine free base). Dry over Na₂SO₄.

  • Acid Addition: Add 1.0 eq of Methanesulfonic acid (diluted in Et₂O) dropwise to the DCM solution.

  • Precipitation: The Mesylate salt is often more lipophilic and may remain in DCM. Add Et₂O or Hexane to induce crystallization.

Module 3: Troubleshooting Workflow (Visualized)

The following logic gate describes the decision process for stabilizing your fluorinated amine.

TroubleshootingFlow Start Problem: Low Solubility of Fluorinated Amine Salt CheckSolvent Test Fluorinated Alcohols (TFE or HFIP) Start->CheckSolvent Soluble1 Soluble? CheckSolvent->Soluble1 UseBinary Action: Use Binary System (e.g., DCM/TFE) Soluble1->UseBinary Yes CheckpKa Calculate Delta pKa (pKa_base - pKa_acid) Soluble1->CheckpKa No IsDeltaHigh Delta pKa > 2? CheckpKa->IsDeltaHigh LatticeIssue Issue: Lattice Energy (Packing too tight) IsDeltaHigh->LatticeIssue Yes (Salt is forming but insoluble) AcidityIssue Issue: Amine is too weak (Fluorine inductive effect) IsDeltaHigh->AcidityIssue No (Salt is unstable) SwitchCounter Action: Switch to 'Greasy' Counter-ion (Mesylate/Tosylate) LatticeIssue->SwitchCounter SwitchAcid Action: Switch to Stronger Acid (HCl/HBr) AcidityIssue->SwitchAcid

Figure 1: Decision tree for diagnosing solubility failures in fluorinated amine salts.

Module 4: Frequently Asked Questions (FAQs)

Q1: My salt "oils out" instead of crystallizing. What is happening? A: This is classic behavior for fluorinated amines. The fluorinated chain acts as a "third phase" that dislikes both the polar solvent and the non-polar antisolvent.

  • Fix: Use High-Shear Cooling . Dissolve in hot TFE/Alcohol, then cool rapidly while stirring vigorously. Alternatively, use sonication during the antisolvent addition to force nucleation over oiling.

Q2: Why does my LC-MS show the mass of the free base, not the salt? A: In the gas phase (MS), salts dissociate. This is normal. However, if you see the free base peak in NMR (check chemical shift of


-protons), your salt has hydrolyzed. This confirms the amine basicity was lowered by the fluorine, and the acid was too weak. See Module 2 .

Q3: Can I use HFIP for biological assays? A: No. HFIP is cytotoxic and denatures proteins. If you need aqueous solubility for bio-assays, switch the counter-ion to Gluconate or Lactate . These highly hydroxylated counter-ions can "mask" the hydrophobicity of the fluorinated chain in aqueous media.

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(7), 1100–1115. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] Link

  • Bégué, J. P., & Bonnet-Delpon, D. (2006). Recent advances (1995–2005) in fluorinated alcohols as solvents for organic reactions. Russian Chemical Reviews, 75(11), 994. Link

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Technical Support Center: Reductive Amination of 3-(3,5-difluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RA-35DFP-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Fluorinated Phenylpropanal Derivatives

Executive Summary & Molecule Profile

Welcome to the technical support hub for the reductive amination of 3-(3,5-difluorophenyl)propanal . This guide moves beyond standard textbook recipes to address the specific electronic and physical behaviors of fluorinated aliphatic aldehydes in drug discovery workflows.

The Substrate Profile[1]
  • Molecule: 3-(3,5-difluorophenyl)propanal

  • Reactivity Class: Aliphatic Aldehyde (Enolizable).

  • Critical Properties:

    • Electronic Effect: The 3,5-difluoro substitution on the phenyl ring is electron-withdrawing. While the aldehyde is separated by an ethyl linker, the overall lipophilicity (

      
      ) is higher than non-fluorinated analogs, impacting solubility in polar protic solvents.
      
    • Stability: As an aliphatic aldehyde, it is prone to oxidation (to carboxylic acid) and aldol condensation if left in basic media for prolonged periods.

    • Reaction Risk: The primary failure mode is over-alkylation (when using primary amines) and direct reduction to the alcohol (3-(3,5-difluorophenyl)propanol).

Standard Operating Procedure (The "Golden Route")

For 90% of applications involving this substrate, the Abdel-Magid Protocol (Sodium Triacetoxyborohydride in DCE) is the most robust method. It avoids the toxicity of cyanoborohydride and the harshness of standard borohydride.[1]

Reagent System
ComponentRecommendationFunction
Solvent 1,2-Dichloroethane (DCE) Excellent solubility for lipophilic fluorinated intermediates; promotes imine formation. Alt: THF.
Reductant NaBH(OAc)₃ (STAB) Mild hydride donor.[2] Sterically bulky, reducing the rate of direct aldehyde reduction.
Stoichiometry 1.0 : 1.1 : 1.4Aldehyde : Amine : Reductant.[3]
Additives Acetic Acid (AcOH) Optional (1.0 eq).[4] Accelerates imine formation if the amine is weakly basic.
Step-by-Step Protocol
  • Imine Formation (Equilibrium): Dissolve 3-(3,5-difluorophenyl)propanal (1.0 equiv) and the Amine (1.0–1.2 equiv) in DCE (0.1 M concentration).

    • Tech Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to liberate the free base.

  • Reductant Addition: Add NaBH(OAc)₃ (1.4 equiv) in a single portion.

  • Reaction: Stir at room temperature under N₂ for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the aldehyde (M+H not usually visible, look for UV trace) and appearance of the amine (M+H).

  • Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes to quench residual borohydride.

  • Extraction: Extract with DCM. The fluorinated product will partition strongly into the organic phase.

Decision Logic & Workflow

Use the following logic gate to determine the exact modification required for your specific amine partner.

G Start Start: Select Amine Partner AmineType Is the Amine Primary or Secondary? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Risk Risk: Dialkylation? Primary->Risk Sterics Is Amine Sterically Hindered? Secondary->Sterics MethodA Method A: Standard STAB (Direct Addition) Risk->MethodA No (Excess Amine) MethodB Method B: Stepwise (Pre-form Imine in MeOH) Risk->MethodB Yes (High Risk) Sterics->MethodA No MethodC Method C: Lewis Acid Activation (Ti(OiPr)4 + NaBH4) Sterics->MethodC Yes (Low Reactivity)

Figure 1: Decision matrix for selecting the optimal reductive amination conditions based on amine sterics and substitution.

Troubleshooting Center (FAQs)

Ticket #1: "I am isolating the alcohol (reduction byproduct) instead of the amine."

Diagnosis: The reducing agent is attacking the aldehyde before the imine has formed. This is common when using NaBH₄ directly or if the imine equilibrium is unfavorable. Solution:

  • Switch to STAB: Sodium triacetoxyborohydride is much less reactive toward aldehydes than imines.

  • Sequential Addition: Do not mix all three components at once. Stir the aldehyde and amine in solvent for 30–60 minutes before adding the reductant.

  • Drying Agents: Add activated 4Å molecular sieves or MgSO₄ during the imine formation step to drive the equilibrium toward the imine by removing water.

Ticket #2: "I see a 'M + Aldehyde mass' impurity (Dialkylation)."

Diagnosis: This occurs with primary amines. The newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with a second molecule of 3-(3,5-difluorophenyl)propanal. Solution:

  • Invert Stoichiometry: Use an excess of the amine (1.5 to 2.0 equiv) relative to the aldehyde.[5]

  • Stepwise Reduction: Use Method B . Form the imine in MeOH (or DCE) first.[5] Once the aldehyde is consumed (check TLC/NMR), then add NaBH₄. Since no free aldehyde remains, the secondary amine cannot react further.[6]

Ticket #3: "The reaction is stuck; the amine is very hindered."

Diagnosis: Steric bulk prevents the amine from attacking the carbonyl carbon, or the iminium ion is not forming. Solution: Activate the carbonyl with Titanium(IV) Isopropoxide (Ti(OiPr)₄) .[7][8][9]

  • Protocol: Mix Amine (1.1 eq), Aldehyde (1.0 eq), and Ti(OiPr)₄ (1.25 eq) in neat conditions or minimal THF. Stir 1–2 hours (mixture becomes viscous). Dilute with EtOH and add NaBH₄.

  • Mechanism:[2][7][10][11][12] Titanium acts as a Lewis acid and a water scavenger, forcing the formation of the titanium-imine complex, which is easily reduced.[9]

Comparative Data: Reductant Selection

FeatureNaBH(OAc)₃ (STAB) NaBH₃CN NaBH₄
Selectivity High (Imine > Aldehyde)High (pH dependent)Low (Reduces everything)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Low
Solvent DCE, THF, TolueneMeOH, EtOHMeOH, EtOH
Water Tolerance Low (Decomposes)HighModerate
Use Case Standard for 3,5-difluoro propanal Legacy/Backup methodOnly for stepwise/indirect

Mechanistic Pathway & Control Points

Understanding why the reaction fails is key to fixing it.

Mechanism Aldehyde 3-(3,5-difluorophenyl)propanal Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Alcohol Byproduct (DEAD END) Aldehyde->Alcohol Reduction of C=O (Avoid this!) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Rate Limiting) Amine Final Amine Product Imine->Amine Reduction of C=N (Fast with STAB)

Figure 2: Competitive reduction pathways. Success depends on the rate of Imine reduction exceeding the rate of Aldehyde reduction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[11][13][14] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][2][7][11][14][15][16][17][18] Studies on Direct and Indirect Reductive Amination Procedures.[14][18] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[11] The cyanohydridoborate anion as a selective reducing agent.[5][6][7][17] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

Technical Support Center: Chiral HPLC Separation of 3-(3,5-Difluorophenyl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective separation of 3-(3,5-Difluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving robust and reproducible chiral separations of this key pharmaceutical intermediate.[1] This document synthesizes established chromatographic principles with field-proven insights to address common challenges encountered during method development and routine analysis.

Introduction to the Challenge

This compound is a crucial building block in medicinal chemistry. The fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity, making it a valuable component in the synthesis of novel therapeutics.[1] As with most chiral compounds in the pharmaceutical industry, the biological activity often resides in a single enantiomer, while the other may be inactive or cause undesirable side effects.[2] Consequently, the accurate separation and quantification of its enantiomers are critical for development and quality control.

The primary amine functionality of this molecule presents a specific challenge in chiral HPLC: its basicity can lead to strong, non-specific interactions with the silica backbone of many chiral stationary phases (CSPs), resulting in poor peak shape (tailing) and compromised resolution.[3][4] This guide provides a systematic approach to overcoming these challenges.

Recommended Experimental Protocol

This protocol provides a robust starting point for the separation of this compound enantiomers. Optimization will likely be necessary based on your specific instrumentation and purity requirements.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor for successful chiral separation.[5] For primary amines, polysaccharide-based CSPs are a highly effective and versatile option.[3][6]

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H). These phases have demonstrated broad applicability for the separation of chiral amines.[6][7]

  • Alternative Options: Other polysaccharide derivatives such as Chiralpak® IA, IB, or IC can also be screened, as they offer complementary selectivity.[3] Cyclofructan-based CSPs (e.g., Larihc® CF6-P) have also shown high success rates for primary amine separations, particularly in polar organic mode.[3]

Mobile Phase Composition

Normal Phase (NP) chromatography is typically the preferred mode for this type of compound.

ParameterRecommended Starting ConditionsRationale
Primary Solvent n-Hexane or n-HeptaneProvides the non-polar environment necessary for enantioselective interactions on polysaccharide CSPs.[8]
Polar Modifier Isopropanol (IPA) or Ethanol (EtOH)Modulates retention time and can influence selectivity. IPA often provides better selectivity than EtOH.
Initial Ratio 90:10 (v/v) n-Hexane:IPAA standard starting point for screening. Adjust the ratio to optimize retention and resolution.
Basic Additive 0.1% Diethylamine (DEA) or ButylamineCrucial for good peak shape. The additive minimizes ionic interactions between the basic amine analyte and acidic residual silanols on the CSP surface, preventing peak tailing.[4][9]
Flow Rate 1.0 mL/minA typical analytical flow rate for standard HPLC columns.
Temperature 25°C (Ambient)Temperature can affect selectivity; it can be varied (e.g., 15-40°C) as an optimization parameter.[10]
Detection UV at 254 nm or 262 nmBased on the absorbance of the difluorophenyl group.
Step-by-Step Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) mobile_phase_prep Mobile Phase Preparation (e.g., 90:10:0.1 Hex:IPA:DEA) equilibration Column Equilibration (at least 10 column volumes) mobile_phase_prep->equilibration injection Inject Sample equilibration->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integration->calculation G cluster_problem Problem Diagnosis cluster_solution Troubleshooting Path cluster_goal Desired Outcome Problem Poor Separation or Peak Tailing MP_Opt Optimize Mobile Phase (% Alcohol, Additive Conc.) Problem->MP_Opt Primary Action Flush Flush Column Problem->Flush If Tailing Persists CSP_Screen Screen Different CSPs MP_Opt->CSP_Screen If Unsuccessful Goal Resolution (Rs) > 1.5 Tailing Factor (Tf) < 1.5 MP_Opt->Goal Temp_Adjust Adjust Temperature CSP_Screen->Temp_Adjust If Unsuccessful CSP_Screen->Goal Temp_Adjust->Goal Flush->Goal

Sources

Technical Support Center: 3-(3,5-Difluorophenyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-DPA-2024-01

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(3,5-Difluorophenyl)propan-1-amine . This guide addresses the specific challenges associated with the workup and isolation of this fluorinated primary amine. Unlike simple alkyl amines, the electron-withdrawing nature of the 3,5-difluorophenyl ring and the lipophilicity of the fluorinated tail create unique phase-separation behaviors that often lead to yield loss during standard protocols.[1]

Target Molecule Data
PropertyValue / CharacteristicImpact on Workup
Structure

Primary amine is prone to oxidation and carbamate formation (

absorption).[1]
Basicity (Est. pKa)

Slightly less basic than non-fluorinated analog (pKa

) due to inductive effects, but still requires

for full extraction.[1]
Lipophilicity High (due to di-F substitution)Excellent solubility in DCM; prone to forming stable emulsions with aluminum salts.[1]
Critical Hazard Corrosive / Skin SensitizerUse double-gloving; strictly handle in fume hood.

Interactive Troubleshooting Guide (FAQs)

Scenario A: "My reaction mixture turned into a solid, gray gel during the quench."

Diagnosis: Aluminum Salt Occlusion. If you reduced the nitrile or amide precursor using Lithium Aluminum Hydride (


), you likely added water too quickly or used an inefficient quenching ratio.[1] The "gel" is hydrated aluminum hydroxide, which traps your amine product, drastically lowering yield.

Protocol 1: The Rochelle Salt Rescue (Recommended) This method solubilizes aluminum ions, creating two clear layers.

  • Dilute: Dilute the reaction mixture with diethyl ether (or MTBE) equal to the reaction volume.

  • Prepare: Make a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle Salt).

  • Add: Add the Rochelle solution slowly to the reaction mixture (approx. 20 mL per gram of

    
     used).
    
  • Stir: Crucial Step. Stir vigorously for 1–3 hours. The gray gel will dissipate, leaving a clear aqueous layer and a clear organic layer.

  • Separate: The amine is in the organic layer.[2]

Protocol 2: The Fieser Method (Speed) Use this only if you have precise control over addition rates. For


 grams of 

:
  • Add

    
     mL 
    
    
    
    (Very slowly, cooling bath required).
  • Add

    
     mL 
    
    
    
    .
  • Add

    
     mL 
    
    
    
    .[1]
  • Add anhydrous

    
     directly to the pot and stir for 15 mins. Filter off the granular white precipitate.
    
Scenario B: "TLC shows product, but I recovered almost nothing after extraction."

Diagnosis: pH Trapping or Boron Complexation. Two distinct mechanisms cause this failure mode.

Cause 1: Incorrect pH (The "Ammonium" Trap) The 3,5-difluoro substitution pulls electron density, but the amine remains basic. If your aqueous layer was neutral (


) or mildly basic (

), the amine exists largely as the water-soluble ammonium cation (

).[1]
  • Fix: Adjust the aqueous phase to

    
      using 
    
    
    
    or
    
    
    before extraction. The aqueous layer should be "slippery" to the touch (gloved).

Cause 2: The Borane Bond (If using


 or 

)
Borane reductions form a stable

bond (

) that withstands mild aqueous workups.[1] The complex is non-polar and often discarded with the solvent or fails to ionize.
  • Fix (The Methanol Metholysis):

    • Quench reaction with

      
       (excess).[1]
      
    • Add concentrated

      
       (carefully) to 
      
      
      
      .
    • Reflux for 1 hour. This hydrolyzes the

      
       bond.
      
    • Concentrate to dryness (removes volatile trimethyl borate).

    • Basify residue to

      
       and extract with DCM.
      
Scenario C: "The oil was clear, but turned brown and crusty overnight."

Diagnosis: Carbamate Formation / Oxidation. Primary amines react avidly with atmospheric


 to form carbamates (

).[1] The difluorophenyl ring does not protect the distant amine group from this.
  • Fix: Do not store the free base. Convert immediately to the Hydrochloride Salt .

    • Dissolve crude amine in minimal dry

      
       or 
      
      
      
      .[1]
    • Add

      
       in diethyl ether dropwise at 
      
      
      
      .
    • Filter the white precipitate. This salt is stable for years at

      
      .[1]
      

Visual Decision Logic

Figure 1: Workup Strategy Decision Tree

Use this flow to select the correct quenching protocol based on your reducing agent.

WorkupLogic Start Start: Reaction Complete Agent Which Reducing Agent? Start->Agent LAH LiAlH4 (Lithium Aluminum Hydride) Agent->LAH Borane Borane (BH3-THF / DMS) Agent->Borane H2 Catalytic Hydrogenation (Pd/C) Agent->H2 Scale Reaction Scale? LAH->Scale Complex Issue: Stable N-B Complex Borane->Complex Filter Celite Filtration (Inert Atmosphere) H2->Filter Small < 1g Substrate (Fieser Method) Scale->Small Small Large > 1g Substrate (Rochelle Salt) Scale->Large Large/Viscous Extract Basify Aqueous Layer (pH > 12) Small->Extract Large->Extract Hydrolysis Acid Hydrolysis (HCl/MeOH) Reflux 1hr Complex->Hydrolysis Hydrolysis->Extract Filter->Extract

Caption: Decision matrix for selecting the optimal quench method. Note that Borane routes require an aggressive acid reflux step to liberate the free amine.

Figure 2: The pH Extraction Physics

Understanding why yield is lost at neutral pH.

pKaLogic cluster_acid Acidic/Neutral Phase (pH < 9) cluster_base Basic Phase (pH > 12) Ammonium R-NH3+ Water Soluble Organic Insoluble NaOH Add NaOH Ammonium->NaOH Deprotonation Amine R-NH2 (Free Base) Water Insoluble DCM Soluble NaOH->Amine Phase Transfer

Caption: At pH < 9, the molecule is trapped in water.[1] You must drive the equilibrium completely to the right (Free Base) using strong base (pH > 12) to extract into DCM.[1]

Standardized Protocol: Isolation of Hydrochloride Salt

Context: This protocol assumes a completed reduction of 3-(3,5-difluorophenyl)propanenitrile or propanamide.[1]

Reagents:

  • Dichloromethane (DCM) - HPLC Grade[1]

  • Sodium Hydroxide (

    
     and 
    
    
    
    )[1]
  • Sodium Potassium Tartrate (Rochelle Salt)[1][2][3]

  • 
     (
    
    
    
    in Diethyl Ether)[1]

Step-by-Step:

  • Quench: Cool reaction to

    
    . Add saturated aqueous Rochelle Salt solution dropwise until gas evolution ceases.
    
  • Digestion: Allow mixture to warm to Room Temperature (RT) and stir vigorously for 2 hours. Two clear layers must be visible.

  • Phase Separation: Separate layers. Extract the aqueous layer with DCM (

    
    ).
    
    • Checkpoint: Check pH of aqueous layer. If

      
      , add 
      
      
      
      and re-extract.
  • Wash: Combine organic layers.[3] Wash with Brine (

    
    ).[1] Dry over 
    
    
    
    .[1][2]
  • Concentration: Filter and concentrate in vacuo (Rotovap) at

    
    . Do not heat to dryness for prolonged periods. 
    
  • Salt Formation:

    • Redissolve the resulting oil in minimal cold

      
       (or EtOAc).[1]
      
    • Add

      
       in ether dropwise with stirring.
      
    • White solid precipitates immediately.

    • Filter, wash with cold ether, and dry under vacuum.

References & Authority

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Foundational text on hydride quenching mechanisms).

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Source of the "Fieser" workup stoichiometry).

  • Brown, H. C., & Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry, 1982. (Mechanisms of Borane-Amine complex stability).

  • PubChem. "3-Phenylpropylamine Compound Summary."[4] National Center for Biotechnology Information. (Used for analog pKa and safety data extrapolation).[1]

  • Organic Syntheses. "Reduction of Nitriles to Amines: General Procedures." Org.[5] Synth. Coll. Vol. various. (Standard protocols for nitrile reduction).[1]

Sources

Validation & Comparative

Comparative Analysis of Solvation Effects on the 1H NMR Spectroscopy of 3-(3,5-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery, 3-(3,5-Difluorophenyl)propan-1-amine (CAS: 1334460-72-8) serves as a critical fluorinated building block. The incorporation of the 3,5-difluorophenyl moiety is a deliberate medicinal chemistry strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without altering steric bulk significantly.

However, the characterization of this molecule presents two distinct analytical challenges:

  • The "Fluorine Ghosting" Effect: Strong

    
     couplings complicate the aromatic region, often mistaken for impurities by inexperienced analysts.
    
  • The Amine Exchange: The primary amine (

    
    ) protons are notoriously elusive in standard chloroform-d (
    
    
    
    ), leading to integration errors during purity assays.

This guide provides a comparative technical analysis of analyzing this molecule in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
, establishing a self-validating protocol for structural confirmation.

Structural Logic & Spectral Prediction

Before analyzing the spectrum, we must deconstruct the spin systems. The molecule consists of two distinct domains that behave differently under magnetic resonance.

A. The Aromatic Domain (Spin System A)

The 3,5-difluoro substitution pattern creates a symmetric but highly coupled system.

  • Proton H4 (Position 4): Located strictly between two Fluorine atoms. It experiences two equivalent ortho couplings to

    
    .
    
  • Protons H2/H6 (Positions 2 & 6): Chemically equivalent (due to symmetry). Located between the alkyl chain and a Fluorine atom.

B. The Aliphatic Domain (Spin System B)

A classic propyl linker connecting the ring to the amine.

  • 
    -methylene (
    
    
    
    ):
    Deshielded by Nitrogen.
  • 
    -methylene (
    
    
    
    ):
    Deshielded by the Ring.
  • 
    -methylene (Middle):  Shielded, appearing as a quintet.
    
C. The Coupling Logic (The "Fingerprint")

The most diagnostic feature of this molecule is the splitting of H4 .

H4_Coupling H4_Signal H4 Proton Signal (Uncoupled) Step1 Splitting by F3 & F5 (Ortho) 3J_HF ≈ 8-9 Hz H4_Signal->Step1 Result1 Large Triplet Step1->Result1 Step2 Fine Splitting by H2 & H6 (Meta) 4J_HH ≈ 1-2 Hz Result1->Step2 Final Triplet of Triplets (tt) (Diagnostic Appearance) Step2->Final

Figure 1: Coupling tree demonstrating the origin of the diagnostic 'Triplet of Triplets' for the aromatic proton at position 4.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the appearance of the spectrum. Below is a direct comparison of performance.

Scenario A: Chloroform-d ( )
  • Status: Standard Screening Solvent.

  • Behavior: The amine protons (

    
    ) undergo rapid chemical exchange.
    
  • Observation: The

    
     signal appears as a broad, low-intensity hump (often around 1.2–1.5 ppm) or vanishes entirely.
    
  • Risk: Integration of the aliphatic region may be accurate, but the lack of a distinct

    
     peak prevents confirmation of the salt vs. free-base form.
    
Scenario B: DMSO- (Recommended)
  • Status: Structural Confirmation Solvent.

  • Behavior: DMSO is a hydrogen-bond acceptor. It forms a complex with the

    
     protons, slowing down the exchange rate.
    
  • Observation: The

    
     signal sharpens and shifts downfield (often distinct around 1.5–2.5 ppm, or higher if protonated).
    
  • Benefit: Allows for full integration (2H) of the amine, confirming the molecule is intact.

Data Comparison Table
Feature

(Typical)

(Typical)
Analysis
Solvent Residual 7.26 ppm (s)2.50 ppm (quint)DMSO overlaps with benzylic region; requires care.
Water Residual ~1.56 ppm~3.33 ppmWater in DMSO can obscure

-protons if wet.
Amine (

)
Broad/Invisible (1.1–1.5 ppm)Visible/Broad Singlet (>2.0 ppm)DMSO wins for N-H detection.
Aromatic H4 ~6.6 ppm (tt)~6.9 ppm (tt)Slight downfield shift in DMSO due to polarity.
Aromatic H2/H6 ~6.7 ppm (m)~7.0 ppm (m)Distinct multiplets maintained.

-CH2 (

)
~2.72 ppm (t)~2.55 ppm (t)Often obscured by DMSO solvent peak (2.50).

-CH2 (

)
~2.60 ppm (t)~2.65 ppm (t)Clear.

The Self-Validating Experimental Protocol

To ensure high-fidelity data, do not simply "dissolve and run."[1] Follow this protocol to validate the amine functionality.

Step 1: Sample Preparation (The "Dry" Method)
  • Objective: Eliminate water to prevent

    
     exchange broadening.
    
  • Action: If the sample is an oil, dry it under high vacuum for 30 minutes before solvation.

  • Solvent Choice: Use ampoule-sealed

    
     (100% isotopic purity) rather than a stock bottle to minimize water content.
    
Step 2: The "Acid Spike" Validation (Optional but Powerful)

If the amine peak is ambiguous in DMSO (due to water overlap):

  • Run the standard 1H NMR in

    
    .
    
  • Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) or shake with

    
    .
    
  • Result:

    • TFA-d: The amine becomes protonated (

      
      ), shifting dramatically downfield to ~7-8 ppm and integrating to 3H.
      
    • 
       Shake:  The amine signal disappears completely (exchange with D), confirming the peak identity by subtraction.
      
Step 3: Workflow Decision Tree

Workflow Start Start: this compound Choice Select Solvent Start->Choice CDCl3 CDCl3 Choice->CDCl3 DMSO DMSO-d6 Choice->DMSO CheckNH2 Check NH2 Signal CDCl3->CheckNH2 Result_DMSO NH2 Visible Risk: Solvent Peak Overlap DMSO->Result_DMSO Result_CDCl3 NH2 Broad/Missing Good for Aliphatic/Aromatic CheckNH2->Result_CDCl3 Standard Action_TFA Add TFA-d Result_CDCl3->Action_TFA If NH2 required Final_Valid NH3+ Shifted Downfield CONFIRMED Action_TFA->Final_Valid

Figure 2: Decision matrix for solvent selection based on analytical requirements (General characterization vs. Amine validation).

Detailed Signal Assignment (Reference Data)

Note: Values are analytical estimates based on structural fragments and solvent dielectric effects.

Region 1: Aromatic (6.5 – 7.0 ppm)
  • 6.6 – 6.7 ppm (1H, tt,

    
     Hz): H4 . The "Triplet of Triplets." The large coupling (9 Hz) is from the two ortho Fluorines. The small coupling (2.3 Hz) is from the meta Protons.
    
  • 6.7 – 6.8 ppm (2H, m): H2, H6 . These appear as complex multiplets (often looking like doublets of doublets) due to coupling with the ortho F (large J) and meta F (medium J).

Region 2: Aliphatic (1.5 – 2.8 ppm)
  • ~2.72 ppm (2H, t,

    
     Hz): 
    
    
    
    -CH2
    (Adjacent to N).
  • ~2.60 ppm (2H, t,

    
     Hz): 
    
    
    
    -CH2
    (Benzylic).
  • ~1.75 ppm (2H, quint,

    
     Hz): 
    
    
    
    -CH2
    (Middle of chain).
Region 3: Exchangeable
  • ~1.2 ppm (2H, br s):

    
     . (Position highly variable; concentration and water dependent).[2]
    

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[3] Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
  • Reich, H. J. "Bucky" University of Wisconsin NMR Database. 1H-19F Coupling Constants.

  • Iowa State University. "NMR Sample Preparation Guide."

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(3,5-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(3,5-Difluorophenyl)propan-1-amine , a critical fluorinated building block in medicinal chemistry. It compares the compound's spectral behavior against non-fluorinated analogs and evaluates the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for structural validation.

Executive Summary

This compound (CAS: 473733-16-3 for HCl salt) is a structural motif frequently used to modulate lipophilicity and metabolic stability in drug candidates. Its mass spectral signature is defined by a competition between the charge-stabilizing amine group and the electron-withdrawing fluorinated aromatic ring.

This guide demonstrates that while Alpha-Cleavage (m/z 30) remains the dominant pathway in EI-MS, the 3,5-difluorobenzyl cation (m/z 127) serves as the definitive diagnostic marker, distinguishing this compound from its non-fluorinated and isomeric counterparts.

Technical Specifications & Ionization Properties[1][2]

PropertySpecification
Compound Name This compound
Molecular Formula C₉H₁₁F₂N
Exact Mass (Monoisotopic) 171.0860 Da
Base Peak (EI, 70 eV) m/z 30 (CH₂=NH₂⁺)
Diagnostic Peak (EI) m/z 127 (C₇H₅F₂⁺, Difluorotropylium/Benzyl)
Molecular Ion (EI) m/z 171 (Weak/Trace intensity)
Protonated Ion (ESI+) m/z 172.09 [M+H]⁺

Fragmentation Analysis (Mechanism & Causality)

The fragmentation of this compound is governed by two competing charge localization sites: the nitrogen lone pair and the aromatic pi-system.

Pathway A: Alpha-Cleavage (Dominant)

In Electron Ionization (EI), the initial radical cation forms preferentially on the nitrogen atom due to its lower ionization energy compared to the fluorinated benzene ring.

  • Mechanism: Homolytic cleavage of the C–C bond adjacent (alpha) to the nitrogen.[1]

  • Result: Formation of the resonance-stabilized iminium ion (CH₂=NH₂⁺) at m/z 30 .

  • Diagnostic Value: This peak confirms the presence of a primary amine on a terminal carbon but provides no structural information about the aromatic chain.

Pathway B: Benzylic Cleavage (Diagnostic)

A secondary, high-energy pathway involves ionization of the aromatic ring or charge migration.

  • Mechanism: Cleavage of the benzylic C–C bond (beta to the ring) to generate a stable carbocation.

  • Result: Formation of the 3,5-difluorobenzyl cation at m/z 127 . This ion often rearranges to a difluorotropylium ion structure, maximizing stability.

  • Diagnostic Value: This is the "fingerprint" ion. It confirms the specific fluorination pattern (3,5-difluoro) of the aromatic ring.

Pathway C: Fluorine-Specific Rearrangements

Unlike hydrocarbon analogs, the electron-withdrawing nature of the fluorine atoms destabilizes the molecular ion, making M⁺ (m/z 171) extremely short-lived in EI.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing mechanistic pathways leading to the observed spectral signature.

FragmentationPathways M_Ion Molecular Ion (M+•) [m/z 171] Alpha_Cleavage Alpha-Cleavage (C-C bond next to N) M_Ion->Alpha_Cleavage Dominant Path Benzylic_Cleavage Benzylic Cleavage (Beta to Ring) M_Ion->Benzylic_Cleavage Secondary Path Ion_30 Iminium Ion (CH2=NH2+) [m/z 30] (Base Peak) Alpha_Cleavage->Ion_30 Neutral_A Neutral Radical (Difluorophenethyl•) Alpha_Cleavage->Neutral_A Ion_127 Difluorobenzyl Cation (C7H5F2+) [m/z 127] (Diagnostic) Benzylic_Cleavage->Ion_127 Neutral_B Neutral Radical (•CH2-NH2) Benzylic_Cleavage->Neutral_B

Figure 1: Mechanistic competition between amine-directed alpha-cleavage and aromatic benzylic cleavage.

Comparative Performance Analysis

This section compares the target compound against its non-fluorinated analog (3-Phenylpropylamine) and evaluates the detection capabilities of different ionization techniques.

Structural Analog Comparison (EI-MS)
FeatureTarget: 3-(3,5-Difluorophenyl)... Analog: 3-Phenylpropylamine Interpretation
Base Peak m/z 30 m/z 30 The primary amine substructure is identical; m/z 30 is not unique.
Diagnostic Ring Ion m/z 127 (Difluorobenzyl)m/z 91 (Tropylium/Benzyl)Critical Differentiator: The +36 Da shift (2 × 19F - 2 × 1H) confirms the difluoro substitution.
Secondary Ring Ion m/z 113 (Difluorophenyl)m/z 77 (Phenyl)Result of further fragmentation (loss of CH₂ from benzyl).
Molecular Ion Stability Very Low (<5%)Low (~10%)Fluorine destabilizes the radical cation, reducing M⁺ abundance.
Ionization Technique Comparison (EI vs. ESI)
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight Confirmation
Key Signal Fragment Ions (m/z 30, 127)Protonated Molecule [M+H]⁺ (m/z 172)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Limitation M⁺ often absent; requires derivatization for volatility.Lack of fragmentation limits structural verification without MS/MS.

Experimental Protocols

To ensure reproducible data, the following protocols for Sample Preparation and Instrument Configuration are recommended.

GC-MS (EI) Workflow
  • Pre-treatment: Due to the polarity of the primary amine, peak tailing is common. Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is recommended to improve peak shape and volatility.

  • Derivatization Protocol:

    • Dissolve 1 mg of amine salt in 100 µL Pyridine.

    • Add 100 µL MSTFA.

    • Incubate at 60°C for 30 minutes.

    • Result: The mono-TMS derivative (MW 243) will show a shifted molecular ion at m/z 243 and a base peak at m/z 102 (CH₂=NH-TMS⁺).

LC-MS (ESI) Workflow
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Formic acid is crucial to protonate the amine for ESI+).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Detection: Positive Mode (ESI+). Monitor m/z 172.1 -> 155.1 (Loss of NH₃) in MRM mode for quantification.

Workflow Diagram

ExperimentalWorkflow cluster_EI Path A: Structural ID (GC-MS) cluster_ESI Path B: Quant/MW (LC-MS) Sample Sample: this compound Deriv Derivatization (MSTFA, 60°C) Sample->Deriv Dilution Dilution (MeOH/H2O + 0.1% FA) Sample->Dilution GC_Inj GC Injection (Splitless, 250°C) Deriv->GC_Inj EI_Source EI Source (70 eV) GC_Inj->EI_Source Data_EI Spectrum: m/z 30, 127, 171 EI_Source->Data_EI LC_Inj LC Injection (C18 Column) Dilution->LC_Inj ESI_Source ESI Source (Positive Mode) LC_Inj->ESI_Source Data_ESI Spectrum: [M+H]+ m/z 172 ESI_Source->Data_ESI

Figure 2: Parallel workflows for structural identification (GC-MS) and molecular weight confirmation (LC-MS).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzenepropanamine (3-Phenylpropylamine). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3,5-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 3-(3,5-Difluorophenyl)propan-1-amine CAS Number: 105219-40-7 (Free Base) Chemical Class: Fluorinated Aryl-Alkyl Primary Amine

Executive Safety Directive

This compound is a specialized fluorinated building block used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] As a primary amine with a lipophilic fluorinated tail, it presents a dual hazard profile: corrosivity typical of alkyl amines and enhanced skin permeation due to the fluorinated aromatic ring.

Core Safety Axiom: Treat this compound as a Class 1B Skin Corrosive .[2] In the absence of compound-specific toxicological data, safety protocols must default to the highest hazard standard for its functional class. Do not handle on an open bench.

Hazard Identification & Risk Profile

Understanding the mechanism of injury is critical for selecting the right PPE.

Hazard CategoryClassification (GHS)Mechanism of Action
Skin Corrosion Category 1B High pKa (~10.5) allows the amine to saponify skin lipids and denature proteins, causing deep, chemical burns that may not be immediately painful.
Eye Damage Category 1 Vapors or splashes can cause irreversible corneal opacity and blindness due to rapid pH elevation in the eye.
Acute Toxicity Category 4 (Oral) Systemic toxicity is likely upon ingestion or transdermal absorption.
Thermal Decomp HF Generation CRITICAL: In a fire or high-heat decomposition (>200°C), this compound releases Hydrogen Fluoride (HF) gas, which is fatal if inhaled.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "fail-safe" barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection (Primary) Nitrile (0.11 mm min) Standard protection against incidental splashes.
Hand Protection (Secondary) Viton® or Silver Shield® REQUIRED for spills/cleaning. Fluorinated compounds can permeate standard nitrile over long contact times.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient . Goggles seal the eyes against corrosive vapors.
Face Protection 8-inch Face Shield Mandatory when transferring volumes >10 mL or working outside a glovebox. Protects the neck/chin from splashes.
Body Protection Chemical-Resistant Lab Coat Must be buttoned to the neck. For spill cleanup, wear a Tyvek® apron or suit.
Respiratory Fume Hood / NIOSH N95 + OV Primary: Work in a certified fume hood. Secondary: If hood is unavailable (emergency only), use a full-face respirator with Organic Vapor/Acid Gas cartridges.

PPE Selection Logic (Decision Tree)

This diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Logic Start Task Assessment: Handling this compound Scale Determine Scale & State Start->Scale Small Small Scale (<100 mg/mL) Closed Vials Scale->Small Analytical / Weighing Large Large Scale (>100 mg) Synthesis / Open Transfer Scale->Large Reaction Setup Spill Spill / Emergency Cleanup Scale->Spill Accident SetA LEVEL A PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses (Side Shields) - Fume Hood Sash Lowered Small->SetA SetB LEVEL B PPE: - Nitrile (Inner) + Viton (Outer) Gloves - Chemical Goggles + Face Shield - Chemical Apron - Fume Hood REQUIRED Large->SetB SetC LEVEL C PPE (Emergency): - Silver Shield® Gloves - Tyvek® Suit - Full-Face Respirator (OV/AG Cartridge) Spill->SetC

Figure 1: PPE Selection Logic based on operational scale and risk potential.[3]

Operational Handling Protocol

A. Preparation & Engineering Controls
  • Ventilation: Verify fume hood face velocity is 80–100 fpm . Work at least 6 inches inside the sash.

  • Quenching Agent: Prepare a beaker of Dilute Acetic Acid (5%) or Citric Acid nearby. This acts as a neutralizer for minor amine spills on equipment (do not use on skin).

  • Glassware: Inspect for micro-cracks. Fluorinated amines can be costly; loss of containment is both a safety and financial risk.

B. Transfer & Synthesis
  • Weighing: If the compound is liquid, weigh by difference using a syringe/septum technique to avoid open-air exposure. If solid (hydrochloride salt), use a static-free spatula.

  • Reagent Addition: Add slowly to reaction vessels. Exotherms are common when reacting amines with acid chlorides or anhydrides.

  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible during disposal to simplify waste streams, though they are chemically compatible.

C. Spill Response Workflow

Immediate Action: Evacuate the immediate area if the spill is >50 mL and outside a hood.

Spill_Response Detect Spill Detected Assess Assess Volume & Location Detect->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Major Major (>10 mL) Outside Hood Assess->Major Action1 1. Alert Personnel 2. Don Level B PPE Minor->Action1 Action2 1. Evacuate Lab 2. Call EHS/Hazmat Major->Action2 Clean Absorb with Vermiculite or Chemizorb® Action1->Clean Neutralize Wipe surface with 1% Acetic Acid Clean->Neutralize Dispose Bag as Hazardous Waste (Label: Fluorinated Amine) Neutralize->Dispose

Figure 2: Step-by-step spill response workflow.

Waste Disposal Strategy

Proper disposal is critical due to the C-F bonds , which are environmentally persistent.

  • Segregation:

    • DO NOT mix with acidic waste streams (exothermic reaction).

    • DO NOT mix with oxidizing agents (fire hazard).

    • Designate a specific waste container labeled: "Alkaline Organic Waste - Fluorinated".

  • Container Choice: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, though glass is chemically compatible.

  • Disposal Method:

    • Incineration: The only acceptable destruction method. The facility must be equipped with scrubbers to capture Hydrogen Fluoride (HF) generated during combustion [1].

    • Labeling: Clearly mark the container with "Contains Organic Fluorine" to alert downstream waste handlers of the HF generation potential.

References

  • United States Environmental Protection Agency (EPA). (2024). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). 3-phenyl-1-propanamine Thermophysical Properties. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.